molecular formula C13H25N3O2 B14772115 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

Cat. No.: B14772115
M. Wt: 255.36 g/mol
InChI Key: ARVOQQDAAFJHFV-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide involves several steps. One common method includes the reaction of piperidine with ethyl acetate under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a reduced form of the compound .

Scientific Research Applications

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure and the presence of both piperidine and acetamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3

InChI Key

ARVOQQDAAFJHFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C

Origin of Product

United States

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